molecular formula C10H16Cl2N2 B1421645 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine dihydrochloride CAS No. 1208452-70-3

2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1421645
CAS No.: 1208452-70-3
M. Wt: 235.15 g/mol
InChI Key: CVLGKVMEWCLNQG-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H14N2·2HCl It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of phenylethylamine with phthalic anhydride. This reaction is carried out under heating conditions, often in a solventless environment, to form the isoindoline structure . The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various isoindoline derivatives, which can have different functional groups attached to the nitrogen atom or the ethyl chain.

Scientific Research Applications

2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride: This compound has a hydroxyl group instead of an amine group.

    2-(1,3-dihydro-2H-isoindol-2-yl)ethanol hydrochloride: Another similar compound with slight structural differences.

Uniqueness

2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific amine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-5-6-12-7-9-3-1-2-4-10(9)8-12;;/h1-4H,5-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLGKVMEWCLNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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